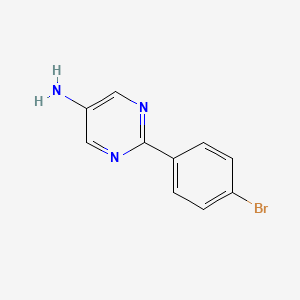

5-Amino-2-(4-bromophenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Sciences

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.gov This fundamental structure is of immense interest in medicinal chemistry and materials science due to its versatile biological activities and wide range of applications. nih.govbohrium.com Pyrimidine scaffolds are integral components of nucleic acids (DNA and RNA), with uracil, thymine, and cytosine being key pyrimidine bases. nih.govwikipedia.org This biological prevalence is a major reason for their extensive therapeutic applications. nih.gov

The pyrimidine ring system is considered a "privileged scaffold" because its derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. bohrium.comgsconlinepress.comresearchgate.net The ability to introduce various substituents onto the pyrimidine ring allows for the fine-tuning of its biological and physical properties, making it a valuable building block in drug discovery and the development of functional materials. bohrium.comresearchgate.net

Overview of 5-Amino-2-(4-bromophenyl)pyrimidine as a Key Structural Motif in Heterocyclic Chemistry

This compound is a substituted pyrimidine that has garnered attention as a crucial intermediate and structural motif in the synthesis of more complex heterocyclic compounds. clearsynth.combldpharm.com The presence of three key functional groups—the amino group at the 5-position, the bromophenyl group at the 2-position, and the pyrimidine core itself—provides multiple sites for chemical modification. This trifecta of reactivity makes it a versatile precursor for creating diverse molecular architectures with a wide range of potential applications.

The amino group can undergo various reactions, such as acylation and alkylation, while the bromine atom on the phenyl ring is amenable to substitution and coupling reactions. The pyrimidine ring itself can also participate in various chemical transformations. This multifaceted reactivity allows for the construction of a vast library of derivatives from this single starting material.

Historical Development of Research on Substituted Pyrimidine Derivatives

The study of substituted pyrimidines has a rich history, dating back to the early days of organic chemistry when the structures of the nucleic acid bases were first being elucidated. nih.gov Over the years, research has expanded dramatically, driven by the discovery of the diverse biological activities of pyrimidine derivatives. researchgate.netresearchgate.net

Initially, research focused on the synthesis and biological evaluation of simple substituted pyrimidines. As synthetic methodologies became more sophisticated, chemists began to construct more complex molecules, including fused pyrimidine systems and derivatives with elaborate side chains. nih.gov This has led to the development of numerous clinically used drugs containing the pyrimidine scaffold. nih.gov The ongoing research in this area continues to uncover new synthetic routes and applications for this important class of compounds. gsconlinepress.comwjarr.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)10-13-5-9(12)6-14-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTMTSJALKIKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 4 Bromophenyl Pyrimidine and Analogues

Established Synthetic Pathways to 5-Amino-2-(4-bromophenyl)pyrimidine

While a single, direct, and established one-pot synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced through a multi-step approach. A common strategy involves the initial synthesis of a substituted pyrimidine (B1678525), followed by functional group interconversions.

A plausible and efficient pathway involves the synthesis of a 5-nitropyrimidine (B80762) precursor, which can then be reduced to the desired 5-amino derivative. This two-step sequence is a well-established method in heterocyclic chemistry for introducing an amino group in a position that is not readily accessible through direct amination.

The first step would be the synthesis of 2-(4-bromophenyl)-5-nitropyrimidine. This can be achieved through a condensation reaction. The subsequent step involves the reduction of the nitro group at the C-5 position. This transformation is typically accomplished using standard reducing agents, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. This method offers a reliable route to the target compound, leveraging the well-understood chemistry of nitro group reduction.

Multi-Step Organic Synthesis Approaches for Pyrimidine Core Formation

The construction of the central pyrimidine ring is a critical aspect of the synthesis of this compound and its analogues. Various multi-step organic synthesis approaches have been developed to create this heterocyclic core, often involving cyclocondensation or multi-component reactions.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from one or more acyclic precursors. These reactions typically proceed through the formation of new carbon-nitrogen and carbon-carbon bonds in a single synthetic operation.

A classic and versatile method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the context of the target molecule, this could involve the reaction of a suitably substituted three-carbon component with 4-bromobenzamidine. For instance, the condensation of malononitrile (B47326) or its derivatives with an amidine is a widely used strategy. nih.gov The reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with ethoxymethylenecyanoacetate to yield a substituted aminopyrazole, which can then be further cyclized to a pyrazolo[3,4-d]pyrimidine, demonstrates a similar cyclocondensation principle. nih.gov

Another relevant example is the synthesis of 4-bromopyrimidines through the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide. clockss.org This highlights how cyclization strategies can be tailored to incorporate a bromine substituent, a key feature of the target molecule.

| Precursors | Reagents & Conditions | Product Type | Reference |

| 4-hydrazino-8-(trifluoromethyl)quinoline, ethoxymethylenecyanoacetate | Not specified | Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | nih.gov |

| N-(cyanovinyl)amidines | Dry HBr, dioxane, 15-20°C | 4-bromopyrimidines | clockss.org |

Three-Component Reaction Strategies for Pyrimidine Derivatives

Three-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine derivatives from simple starting materials in a single step. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of compounds.

A well-known example is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While not directly yielding the target compound, this reaction showcases the power of multicomponent strategies in pyrimidine synthesis. More relevant to the target structure is the three-component synthesis of 4H-pyran derivatives from an aldehyde, malononitrile, and a C-H activated acidic compound. nih.gov This reaction often proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization, principles that are also applicable to pyrimidine synthesis. For example, a three-component reaction of an aldehyde, malononitrile, and an amidine can be envisioned for the synthesis of aminopyrimidines.

A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source, demonstrating the formation of a pyrimidine ring in a one-pot annulation reaction. mdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| Three-component | Aldehyde, Malononitrile, Dimedone | CuFe2O4@starch, room temperature | 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran | nih.gov |

| Four-component | Indole-3-carboxaldehyde, Aromatic aldehyde, Ammonium iodide | Transition-metal-free | 2-phenyl-9H-pyrimido[4,5-b]indole | mdpi.com |

Introduction of the 4-Bromophenyl Moiety in Pyrimidine Scaffolds

The introduction of the 4-bromophenyl group at the C-2 position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions or direct arylation methods, which are powerful tools for the formation of carbon-carbon bonds between aromatic rings.

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of aryl-aryl bonds. snnu.edu.cn This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. snnu.edu.cn

In the context of synthesizing this compound, a plausible strategy would be the Suzuki coupling of a 2-halopyrimidine derivative with 4-bromophenylboronic acid. For example, 2-chloro-5-aminopyrimidine could be reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Research has shown that even complex pyrimidine structures, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, can undergo Suzuki coupling with various arylboronic acids. mdpi.com

| Pyrimidine Substrate | Boronic Acid | Catalyst System | Product | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4, K3PO4, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Phenyl iodide/bromide | Pentafluorophenylboronic acid | Pd(PPh3)4/CsF/Ag2O or Pd2(dba)3/P(t-Bu)3/CsF/Ag2O | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | nih.gov |

Direct Arylation Methods for Pyrimidine Functionalization

Direct C-H arylation has emerged as a powerful and more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. rsc.org This method involves the direct coupling of a C-H bond of a heteroaromatic compound with an aryl halide.

For the synthesis of 2-(4-bromophenyl)-5-aminopyrimidine, a direct arylation approach could involve the reaction of 5-aminopyrimidine (B1217817) with a 4-bromophenyl halide, such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene. The success of this reaction is highly dependent on the regioselectivity, which can be controlled by the choice of catalyst, ligands, and reaction conditions. Palladium catalysts are commonly employed for such transformations. rsc.orgnih.gov While direct arylation of the C-2 position of a 5-aminopyrimidine is a challenging transformation due to the electronic nature of the substrate, the development of new catalytic systems is continually expanding the scope of this methodology. For instance, palladium-catalyzed direct arylation has been successfully applied to pyrimido[5,4-b]indolizines, demonstrating the feasibility of this approach for related heterocyclic systems. nih.gov

| Heteroaromatic Substrate | Aryl Halide | Catalyst System | Key Feature | Reference |

| Pyrimido[5,4-b]indolizines | Aryl/heteroaryl bromides | Palladium catalyst | C-5 arylation | nih.gov |

| N-protected pyrazoles with C4-halogen | Aryl bromides | 1 mol% Pd(OAc)2, KOAc, DMA | Chemoselective C-5 arylation without C-halogen cleavage | rsc.org |

Analytical Characterization Techniques for Pyrimidine Derivatives

Elemental and Purity Analysis

Elemental Analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. researchgate.net This data is crucial for confirming the empirical formula of a newly synthesized derivative. Automated CHNS analyzers are commonly used for this purpose. researchgate.net The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula, and a close match (typically within ±0.4%) provides strong evidence for the compound's identity. nih.gov

Purity Analysis is essential to ensure that the characterized compound is free from starting materials, by-products, or other impurities. Thin-Layer Chromatography (TLC) is a rapid and common method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. researchgate.netHigh-Performance Liquid Chromatography (HPLC) is a more quantitative technique used to determine the purity of the final compound with high accuracy. nih.gov For example, the purity of synthesized pyrimidine derivatives intended for biological screening was confirmed to be greater than 94% by HPLC. nih.gov

Reaction Pathways and Chemical Transformations of 5 Amino 2 4 Bromophenyl Pyrimidine Derivatives

Functionalization Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. Functionalization can be achieved through several strategies, including nucleophilic substitution on halogenated derivatives and direct C-H functionalization.

While 5-Amino-2-(4-bromophenyl)pyrimidine itself is not halogenated on the pyrimidine ring, derivatives can be synthesized that are, allowing for nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring's electron-deficient nature facilitates attack by nucleophiles, particularly when activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com The reaction generally proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. masterorganicchemistry.com

The regioselectivity of nucleophilic attack on dihalopyrimidines is a key consideration. Generally, substitution at the C4 position is favored over the C2 position. stackexchange.com This preference is attributed to the greater stabilization of the negative charge in the transition state when the attack occurs at C4. stackexchange.com For instance, the reaction of 2,4-dichloropyrimidines with amines typically results in the selective displacement of the C4-chlorine. nih.gov

The reactivity of the halogen leaving group is also a factor. While chloro- and bromo-pyrimidines are commonly used, even fluoro-substituted pyrimidines can undergo SNAr, as the carbon-halogen bond cleavage is not the rate-determining step. masterorganicchemistry.com A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols, leading to a wide array of substituted pyrimidine derivatives. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyrimidines

| Attacking Nucleophile | Substrate | Major Product | Reference |

|---|---|---|---|

| Amines | 2,4-Dichloropyrimidine | 2-Chloro-4-aminopyrimidine | nih.gov |

Direct C-H functionalization has emerged as a powerful tool for modifying pyrimidine rings without the need for pre-installed leaving groups. researchgate.netnih.gov This approach offers a more atom-economical route to complex pyrimidine derivatives. Transition-metal-catalyzed reactions are often employed to achieve site-selective C-H activation. researchgate.net

One strategy involves the use of a directing group to guide the metal catalyst to a specific C-H bond. nih.gov The nitrogen atoms within the pyrimidine ring can themselves act as directing groups, facilitating functionalization at adjacent positions. researchgate.net Another innovative approach is a deconstruction-reconstruction sequence, where the pyrimidine ring is temporarily opened to a more reactive intermediate, allowing for functionalization before the ring is reformed. nih.gov This method has been used to introduce various substituents onto the pyrimidine core. nih.gov

These C-H functionalization strategies are compatible with a range of functional groups and have been used to synthesize complex molecules with potential applications in drug discovery. researchgate.netnih.gov

Transformations Involving the 4-Bromophenyl Group

The 4-bromophenyl moiety of this compound provides a reactive handle for a variety of chemical transformations, primarily through the reactivity of the bromine atom and the potential for the phenyl ring to participate in coordination chemistry.

The bromine atom on the phenyl ring is a versatile functional group that can participate in a range of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly used to form new carbon-carbon bonds. For example, the Sonogashira cross-coupling reaction of bromo-substituted pyrazolo[1,5-a]pyrimidines with various alkynes has been reported to proceed efficiently. nih.gov This allows for the introduction of diverse aryl, vinyl, and alkynyl groups at the 4-position of the phenyl ring.

These coupling reactions are instrumental in the synthesis of biaryl compounds and other complex architectures. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 2: Examples of Cross-Coupling Reactions on Bromophenyl-Containing Heterocycles

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Bromo-substituted pyrazolo[1,5-a]pyrimidine (B1248293), Alkyne | Pd catalyst | Alkyne-substituted derivative | nih.gov |

The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, can act as ligands for metal ions, forming coordination complexes. The presence of the bromophenyl substituent can influence the electronic properties of the pyrimidine ring and, consequently, its coordination behavior. While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, related structures offer insights. For instance, pyrimidine derivatives with thioether and piperidine (B6355638) moieties are noted for their potential in coordination chemistry due to the presence of soft donor atoms. The steric bulk of substituents on the pyrimidine or phenyl ring can also affect the geometry and stability of the resulting metal complexes.

Chemical Reactivity of the Amino Group in this compound

The 5-amino group on the pyrimidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through reactions typical of primary aromatic amines. These transformations can significantly alter the biological and physicochemical properties of the parent molecule.

Common reactions involving the amino group include acylation, alkylation, and diazotization followed by substitution. For example, the amino group can be acylated with acid chlorides or anhydrides to form amides. It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.

The synthesis of various substituted amino-pyrimidine derivatives has been reported, highlighting the versatility of this functional group. For instance, condensation of a guanidinyl derivative with chalcones has been used to produce a series of substituted amino-pyrimidines. nih.gov Furthermore, the amino group can direct electrophilic substitution on the pyrimidine ring, although the electron-withdrawing nature of the ring system can make such reactions challenging.

Table 3: Common Reactions of the Amino Group on a Pyrimidine Ring

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acid Chloride/Anhydride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

Intramolecular Cyclization and Formation of Fused Heterocyclic Systems

The 5-amino group in this compound and its derivatives is a key functional handle that enables a variety of intramolecular cyclization reactions, leading to the formation of diverse fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry as they provide access to novel scaffolds with potential biological activities. The nature of the fused ring system is determined by the type of functional group introduced at the amino group or at an adjacent position on the pyrimidine ring.

One common strategy involves the reaction of the 5-amino group with bifunctional reagents to introduce a side chain capable of subsequent intramolecular cyclization. For instance, reaction with α,β-unsaturated ketones can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov The initial step is a Michael addition of the amino group to the unsaturated ketone, followed by an intramolecular condensation and subsequent oxidation to yield the aromatic fused system. nih.gov

The reaction mechanism for the formation of pyrido[2,3-d]pyrimidines initiates with a heterocyclic condensation of the amino group with a propenone carbonyl, forming a Schiff base. nih.gov This is followed by a conjugate addition, fragmentation, and a series of multistep reactions culminating in a 1,2-addition product. nih.gov An intramolecular cyclization then occurs, which produces 5,6-dihydropyrido[2,3-d]pyrimidines. nih.gov These intermediates can then be tautomerized and finally oxidized to form the stable pyrido[2,3-d]pyrimidine structure. nih.gov

Similarly, reaction with reagents like diethyl ethoxymethylenemalonate can introduce a substituent at the 5-amino position which can then undergo thermal or acid-catalyzed cyclization to form a fused pyridone ring. The specific conditions and the resulting products are highly dependent on the substituents on both the pyrimidine core and the cyclizing partner.

Another important class of fused pyrimidines, the pyrazolo[1,5-a]pyrimidines, can be synthesized from 5-aminopyrimidine (B1217817) derivatives. nih.gov This typically involves the reaction with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov The use of ultrasound irradiation has been shown to be an effective energy source for promoting these types of cyclocondensation reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

Furthermore, the introduction of a suitable functional group at the 6-position of the pyrimidine ring, adjacent to the 5-amino group, can facilitate intramolecular cyclization to form five-membered fused rings. For example, a 5,6-diaminopyrimidine derivative can react with various one-carbon synthons to generate purine (B94841) analogues. nih.gov

The table below summarizes some potential intramolecular cyclization reactions of this compound derivatives to form fused heterocyclic systems, based on known transformations of other aminopyrimidine compounds.

| Starting Derivative of this compound | Reagent/Reaction Condition | Fused Heterocyclic System Formed |

| This compound | α,β-Unsaturated Ketone | Pyrido[2,3-d]pyrimidine derivative |

| This compound | Diethyl ethoxymethylenemalonate | Pyridopyrimidinone derivative |

| This compound | 1,3-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine derivative |

| 5,6-Diamino-2-(4-bromophenyl)pyrimidine | Formic acid or other one-carbon synthons | 2-(4-Bromophenyl)purine derivative |

These fused heterocyclic systems are often associated with a wide range of biological activities, making their synthesis a key area of research in the development of new therapeutic agents. nih.gov

On-Surface Synthesis and Controlled Reactions of Pyrimidine Derivatives

On-surface synthesis is a powerful bottom-up approach for the fabrication of covalently bonded nanostructures with atomic precision directly on a solid surface. This technique utilizes the catalytic activity of a metal surface to promote chemical reactions between molecular precursors that are not readily achievable in solution-phase chemistry. While the on-surface synthesis of various carbon-based nanostructures like graphene nanoribbons and porphyrin networks is well-established, the application of this methodology to nitrogen-containing heterocycles, such as pyrimidine derivatives, is an emerging and less explored field of research.

The fundamental principle of on-surface synthesis involves the deposition of specifically designed molecular precursors onto a catalytically active surface, typically a metal single crystal (e.g., Au, Ag, Cu), under ultra-high vacuum conditions. Upon thermal annealing, the precursors diffuse on the surface and undergo a series of controlled chemical reactions, such as dehalogenation and subsequent intermolecular or intramolecular C-C or C-N coupling, leading to the formation of desired one- or two-dimensional covalent architectures.

For pyrimidine derivatives, such as those derived from this compound, on-surface synthesis could offer a unique platform for creating novel, well-defined nitrogen-containing nanostructures. The presence of bromine atoms in the precursor molecules can facilitate dehalogenation reactions upon heating on the surface, creating reactive radical species that can then couple to form new covalent bonds. The amino group can also play a crucial role in directing the self-assembly of the precursors through hydrogen bonding interactions prior to covalent coupling, and potentially participate in on-surface reactions.

Potential on-surface reactions involving derivatives of this compound could include:

Intermolecular C-C Coupling: Deposition of this compound onto a suitable surface could lead to the formation of polyphenyl-like chains or networks through Ullmann-type coupling reactions, where the bromine atoms are cleaved, and the resulting radicals form new C-C bonds between the phenyl rings of adjacent molecules.

Intramolecular Cyclization and Dehydrogenation: Specially designed precursors with appropriate functional groups could undergo intramolecular cyclization and subsequent dehydrogenation on the surface to form fused polycyclic aromatic systems containing the pyrimidine core.

Formation of Metal-Organic Frameworks: The nitrogen atoms in the pyrimidine ring and the amino group could coordinate with metal adatoms on the surface to form ordered metal-organic coordination networks.

The table below outlines the potential for on-surface synthesis with pyrimidine derivatives.

| Precursor Type | Potential On-Surface Reaction | Resulting Nanostructure |

| Halogenated Pyrimidine Derivative | Dehalogenation and Intermolecular C-C Coupling | Covalently-bonded pyrimidine-based polymers or 2D sheets |

| Functionalized Pyrimidine Derivative | Intramolecular Cyclization and Dehydrogenation | Fused polycyclic aromatic systems containing pyrimidine |

| Pyrimidine Derivative with Coordinating Groups (e.g., -NH2, N in ring) | Coordination with Metal Adatoms | Metal-Organic Coordination Networks |

The controlled synthesis of such pyrimidine-based nanostructures on surfaces could have potential applications in various fields, including nanoelectronics, catalysis, and sensing. However, significant challenges remain, such as achieving high selectivity in the on-surface reactions and understanding the complex interplay between the molecular precursors and the catalytic surface. To date, the on-surface synthesis of complex nitrogen-containing heterocycles like pyrimidine derivatives is a developing area, and further research is needed to fully explore its potential.

Structure Activity Relationship Sar Studies of 5 Amino 2 4 Bromophenyl Pyrimidine and Analogues

Influence of the 4-Bromophenyl Substituent on Biological Activity

The 4-bromophenyl group attached to the pyrimidine (B1678525) ring is a common feature in many biologically active molecules, where it influences activity through several mechanisms. Its presence can provide a reactive point for further structural modifications via coupling reactions, such as the Suzuki coupling, allowing for the synthesis of diverse analogues. nih.gov However, in one study focused on bone anabolic agents, a Suzuki-coupled product derived from a 4-bromophenyl pyrimidine did not exhibit the desired alkaline phosphatase (ALP) activity, indicating that while it serves as a synthetic handle, the modification outcome is not always favorable. nih.gov

The bromo-substituent itself, being a halogen, can be beneficial for biological activity. Halo substitutions, particularly chloro and bromo groups, have been noted to be advantageous in the antimicrobial activity of related heterocyclic systems like pyrazolo[3,4-d]pyrimidines. sci-hub.se In studies of dihydropyrimidine (B8664642) derivatives, a compound featuring a 6-(4-bromophenyl) group demonstrated moderate antibacterial activity. researchgate.net The position of the bromine atom is also critical; for instance, studies on 5-phenyl-1,2,4-triazol-3-amine analogues, which share structural similarities, showed that a 3-bromophenyl substituent resulted in compounds with significant anticancer activity. mdpi.com This suggests that the electronic and steric properties imparted by the bromophenyl moiety are key determinants of the molecule's interaction with its biological target.

Impact of Pyrimidine Ring Substitution Patterns on Potency

The substitution pattern on the pyrimidine ring is a critical factor that dictates the potency and selectivity of its derivatives. nih.gov The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to nucleophilic substitution, while the 5-position is more favorable for electrophilic substitution. wikipedia.org This inherent reactivity allows for systematic modification to explore the SAR. mdpi.com

The amino group is a key pharmacophoric feature in many pyrimidine-based compounds. Its position on the pyrimidine ring significantly affects the biological response. Studies have shown that the presence of a free amino group at the 2-position of the pyrimidine ring can lead to potent bone anabolic agents. nih.gov The electronic nature of substituents, including amino groups, creates a subtle interplay that influences the molecule's reactivity. csu.edu.au

The location of the amino group can drastically alter the inhibitory activity of a compound. For instance, in a series of diaryl pyrimidines, amino groups in the para-position of the aromatic rings conferred the highest activity against NO and IL-6 secretion, whereas amino groups at the C-2 and C-3 positions of the aryl fragments led to a sharp decrease in inhibitory activity. mdpi.com This highlights the importance of the amino group's placement for optimal interaction with the target protein. The basicity and hydrogen-bonding capability of the amino group are crucial; its deletion or addition can change the electron distribution on the molecule's surface and the strength of stacking interactions. mdpi.com

Beyond the amino group, other substituents on the pyrimidine ring play a significant role in modulating affinity and selectivity. The introduction of various functional groups at the 2, 4, 5, and 6 positions allows for the fine-tuning of a compound's biological profile. nih.govmdpi.com

In the development of histone deacetylase (HDAC) inhibitors, a SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives revealed that the presence of small groups, such as a methoxy (B1213986) substituent, was beneficial for inhibitory activity. nih.gov Conversely, introducing bulky substituents can sometimes be detrimental. The strategic modification of the pyrimidine scaffold is a common method for generating classes of derivatives with improved selectivity and affinity for their intended biological targets. nih.gov For example, replacing an amino group with a fluorine atom in certain pyrimidine derivatives resulted in a significant, two-order-of-magnitude increase in NO inhibitory potency while decreasing IL-6 inhibitory activity, demonstrating a clear impact on selectivity. mdpi.com The synthesis of pyrimidinone derivatives with various substituents at the C-6 position has also been explored to evaluate effects on antiviral activity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of pyrimidine analogues based on various studies.

| Compound Series | Substituent Modification | Position | Observed Effect on Biological Activity | Reference |

| Diaryl Pyrimidines | Amino group vs. Hydrogen or Fluorine | para-position of Phenyl ring | Amino group provided high activity against NO and IL-6; Fluorine increased NO inhibition but decreased IL-6 inhibition. | mdpi.com |

| Pyrimidine Derivatives | Free Amino Group | 2-position | Identified as potent bone anabolic agents. | nih.gov |

| 5-chloro-4-((substituted phenyl)amino)pyrimidines | Small groups (e.g., methoxy) | Phenylamino moiety | Beneficial for HDAC inhibitory activity. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Halo groups (Cl, Br) | Phenyl group | Found to be beneficial for antimicrobial activity. | sci-hub.se |

| Tetrahydroimidazo[1,2-a]pyrimidines | Electron-withdrawing group (o-Cl) | Phenyl ring | Improved anticancer activity against MCF-7 cell line. | d-nb.info |

Correlation between Structural Modifications and Biological Response

For example, the substitution on the phenyl ring attached to the pyrimidine can switch the biological activity profile. In one series, replacing a para-position amino group on a benzene (B151609) ring with a fluorine atom led to a significant increase in nitric oxide (NO) inhibitory potency but a decrease in interleukin-6 (IL-6) inhibitory activity, indicating a shift in selectivity. mdpi.com Similarly, the introduction of an electron-withdrawing group like a nitro group on 5-arylethylidene-aminopyrimidine-2,4-diones was found to decrease cytotoxic activity against certain cancer cell lines. nih.gov This demonstrates that even minor electronic changes can profoundly alter the biological outcome.

The spatial arrangement of functional groups is also paramount. The formation of a planar, conjugated molecular fragment with strategically placed hydrophilic groups at its ends can provide a more effective interaction with biological targets. mdpi.com The position of substituents on the pyrimidine nucleus is a well-established factor that greatly influences the type and extent of biological activity observed. nih.gov

Integration of Computational Methods in SAR Analysis

Computational methods are increasingly integral to modern SAR analysis, providing valuable insights into ligand-target interactions and guiding the rational design of new analogues. nih.govresearchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the analysis of electrostatic potential maps help to elucidate the structural basis of a compound's activity. mdpi.commdpi.com

Molecular docking studies, for instance, have been used to investigate how pyrimidine and related heterocyclic derivatives bind to their target proteins. In a study of triazole analogues, docking was used to predict binding affinities and identify key interactions, such as hydrogen bonds and halogen bonds, within the binding site of tubulin. mdpi.com For novel aminopyrimidine-diones, computational studies were employed to confirm that the active compounds fit within the binding site of target enzymes like BRD4 and PLK1 and to predict their drug-like properties. nih.gov

Analysis of electrostatic potential maps can also establish a correlation between a molecule's chemical structure and its biological activity by identifying regions of high and low electron density that are crucial for intermolecular interactions. mdpi.com These computational approaches allow for the systematic assessment of SAR transfer, where knowledge gained from one series of compounds is applied to design a new series, accelerating the drug discovery process. nih.govresearchgate.net

Advanced Biological and Mechanistic Research of 5 Amino 2 4 Bromophenyl Pyrimidine Derivatives

Identification and Characterization of Molecular Targets

Derivatives of 5-Amino-2-(4-bromophenyl)pyrimidine have been the subject of extensive research to identify and characterize their interactions with various molecular targets. These investigations are crucial for understanding the compounds' therapeutic potential and mechanism of action at a molecular level. Studies have revealed that these derivatives can interact with a range of biological molecules, including enzymes and cellular receptors, and can modulate specific signaling pathways integral to disease processes.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, β-Glucuronidase)

The ability of this compound derivatives to inhibit specific enzymes is a key area of their bioactivity. Research has demonstrated that structural modifications of the pyrimidine (B1678525) core can lead to potent and selective inhibition of several enzyme classes.

Kinase Inhibition: Kinases are a major focus of drug discovery, particularly in oncology. Various pyrimidine derivatives have been developed as potent kinase inhibitors.

ULK1 Kinase: A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were identified as novel inhibitors of ULK1 kinase, a key regulator of autophagy. Among them, compound 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine) was found to be the most active, inhibiting the proliferation of A549 non-small cell lung cancer (NSCLC) cells and demonstrating strong inhibitory activity against ULK1. nih.gov

ALK/EGFR Dual Inhibition: In the pursuit of treatments for NSCLC, a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050 , which features a 2-aminopyrimidine (B69317) core, was discovered. nih.gov This compound was designed to overcome drug resistance associated with existing therapies. nih.gov

FGFR4 Inhibition: A series of 2-aminopyrimidine derivatives were designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma and breast cancer. Compound 2n , a 3',5'-disubstituted analogue, showed potent FGFR4 inhibition with an IC₅₀ value of 2.6 nM and a high degree of selectivity over other FGFR isoforms and a broad panel of other kinases. nih.gov

Adenosine (B11128) Kinase (AK): Optimization of a high-throughput screening lead resulted in the identification of ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine), a potent and selective non-nucleoside inhibitor of adenosine kinase with an IC₅₀ of 1.7 nM. nih.gov

Topoisomerase Inhibition: Topoisomerases are essential enzymes for managing DNA topology and are validated targets for antibacterial and anticancer agents.

A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines were synthesized and evaluated as anticancer agents. Compound 7a from this series emerged as a potent dual inhibitor of both topoisomerase I and topoisomerase II. nih.govrsc.org

β-Glucuronidase Inhibition: Increased activity of β-glucuronidase is linked to conditions like colon cancer and urinary tract infections, making it a relevant therapeutic target.

In a study focused on this enzyme, twenty-seven 2-aminopyrimidine derivatives were synthesized and tested. Compound 24 from this series demonstrated excellent inhibitory activity against β-glucuronidase with an IC₅₀ value of 2.8 ± 0.10 µM, which is significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). nih.gov

Enzyme Inhibition by Pyrimidine Derivatives

| Compound/Derivative Series | Target Enzyme | Key Finding (IC₅₀) | Source |

|---|---|---|---|

| ABT-702 | Adenosine Kinase | 1.7 nM | nih.gov |

| Compound 7a (thieno[2,3-d]pyrimidine) | Topoisomerase I/II | Dual inhibitor | nih.govrsc.org |

| Compound 24 (2-aminopyrimidine) | β-Glucuronidase | 2.8 µM | nih.gov |

| Compound 2n (2-aminopyrimidine) | FGFR4 | 2.6 nM | nih.gov |

| Compound 3s (5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine) | ULK1 Kinase | Active inhibitor | nih.gov |

Receptor Antagonism/Agonism (e.g., Endothelin Receptors, Calcium-Sensing Receptor)

The interaction of pyrimidine derivatives with cell surface receptors is another critical aspect of their biological activity, leading to the development of agents for various cardiovascular and metabolic diseases.

Endothelin (ET) Receptor Antagonism: The endothelin system is implicated in vasoconstriction and cell proliferation, and its receptors (ETₐ and ETₑ) are targets for treating pulmonary arterial hypertension.

A medicinal chemistry program led to the discovery of Macitentan , a potent, orally active dual ETₐ/ETₑ receptor antagonist. nih.gov The structure of Macitentan, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, features the 5-(4-bromophenyl)pyrimidine (B2776488) core. nih.govacs.org Structure-activity relationship (SAR) studies revealed that introducing a 4-bromophenyl residue at position 5 of the core pyrimidine significantly improved the compound's affinity for both ET receptors. acs.org Macitentan emerged as a potent inhibitor of ETₐ with significant affinity for the ETₑ receptor. nih.gov

Calcium-Sensing Receptor (CaSR) Antagonism/Agonism: The calcium-sensing receptor (CaSR) plays a vital role in calcium homeostasis and has been identified as a receptor for amino acids. nih.gov

Research into novel CaSR antagonists as potential oral bone anabolic agents led to the discovery of tetrahydropyrazolopyrimidine derivatives with potent CaSR antagonistic activity. nih.gov

Studies have shown that the CaSR is activated by L-amino acids, particularly aromatic ones like L-phenylalanine. nih.govfrontiersin.org This suggests that the CaSR can function as a nutrient sensor. While direct studies on this compound derivatives are not specified, the known agonism of aromatic amino acids at this receptor suggests a potential interaction that warrants further investigation for pyrimidine derivatives carrying such moieties.

Receptor Activity of Pyrimidine Derivatives

| Compound | Target Receptor | Activity | Source |

|---|---|---|---|

| Macitentan | Endothelin Receptors (ETₐ/ETₑ) | Potent dual antagonist | nih.govacs.org |

| Tetrahydropyrazolopyrimidine derivatives | Calcium-Sensing Receptor (CaSR) | Potent antagonists | nih.gov |

Modulation of Specific Signaling Pathways (e.g., BMP2/SMAD1)

Beyond direct interaction with enzymes and receptors, pyrimidine derivatives can modulate intracellular signaling pathways that control cell fate.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and apoptosis and is often overactive in cancer. nih.gov

A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed as potential anticancer agents. Compound 7f from this series was shown to induce apoptosis in leukemia K562 cells by inhibiting the PI3K/AKT axis. nih.gov

Similarly, 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were found to suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, contributing to their apoptotic effects in cancer cells. rsc.org

BMP2/SMAD1 Pathway: The Bone Morphogenetic Protein 2 (BMP2) signaling cascade, which involves the phosphorylation of SMAD1, is involved in processes like bone formation and has been implicated in bone cancer pain. nih.gov Upregulated BMP2 in dorsal root ganglia can activate the BMPR2/Smad1 pathway, leading to increased expression of CGRP and contributing to pain. nih.gov While this pathway is a known therapeutic target, direct modulation by this compound derivatives has not been explicitly detailed in the available research.

Mechanistic Elucidation of Bioactivity (in vitro and non-human in vivo models)

Understanding the precise mechanisms through which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. Mechanistic studies in vitro and in non-human in vivo models have provided significant insights into their antimicrobial and anticancer activities.

Mechanisms of Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action.

A new class of potent antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold has been described. nih.gov Compound 12 , bearing a 4-chlorophenyl substituent, showed broad-spectrum activity, with a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin- and vancomycin-resistant Staphylococcus aureus strain. nih.gov To explore its mode of action, compound 12 was tested in a macromolecule inhibition assay, a method used to determine if an agent interferes with the synthesis of DNA, RNA, protein, or the cell wall. nih.gov

Other studies have synthesized and evaluated various amino-pyrimidine derivatives for their antimicrobial properties against bacterial and fungal strains like Candida albicans and Aspergillus niger. rjptonline.orgorientjchem.org

Cell-Based Studies for Anticancer Activity (e.g., cell cycle modulation, apoptosis induction)

A primary focus of research on pyrimidine derivatives has been their potential as anticancer agents. Cell-based assays have been instrumental in elucidating the mechanisms behind their cytotoxicity toward cancer cells.

Cell Cycle Modulation: Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a common strategy for anticancer drugs.

G2/M Phase Arrest: A thieno[2,3-d]pyrimidine (B153573) derivative, 7a , was found to induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov Other pyrimidine hybrids have also been reported to cause cell cycle arrest in the G2/M phase. nih.gov

S Phase Arrest: Pyrimidine-5-carbonitrile derivative 7f caused cell cycle arrest at the S-phase in K562 leukemia cells. nih.gov Another 2-amino-4-aryl-pyrimidine derivative of ursolic acid, compound 7b , also induced S phase arrest in MCF-7 cells. rsc.org

Apoptosis Induction: Inducing programmed cell death, or apoptosis, is a key mechanism for eliminating cancer cells. Pyrimidine derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.

Caspase-Dependent Apoptosis: Many pyrimidine derivatives induce apoptosis via the activation of caspases, the executioner enzymes of apoptosis.

Compound 7a (thieno[2,3-d]pyrimidine) led to a dose-dependent increase in cleaved caspase-3 levels in FaDu cells. nih.gov

Compound 7f (pyrimidine-5-carbonitrile) was shown to induce caspase-3 dependent apoptosis. nih.gov

Compound 7b (ursolic acid derivative) triggered a mitochondrial-related apoptosis associated with the activation of the caspase cascade. rsc.org

A tetracyclic condensed quinoline (B57606) compound, MPTQ , induced apoptosis in neuroblastoma cells through both caspase-dependent and -independent pathways, associated with the phosphorylation of p53. plos.org

Mitochondrial Pathway Modulation: The intrinsic pathway of apoptosis is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Studies have shown that pyrimidine derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to a decrease in the mitochondrial membrane potential and subsequent apoptosis. rsc.orgnih.govplos.org

Autophagy and Apoptosis: Some compounds exhibit dual mechanisms. The ULK1 inhibitor 3s was found to induce apoptosis in A549 cells while simultaneously blocking autophagy, suggesting a complex interplay between these two cellular processes. nih.gov

Mechanisms of Anticancer Activity in Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | Cell Cycle Effect | Apoptotic Mechanism | Source |

|---|---|---|---|---|

| Compound 7a | MCF-7, FaDu | G2/M Arrest | Caspase-3 activation | nih.gov |

| Compound 7f | K562 | S-Phase Arrest | Caspase-3 dependent | nih.gov |

| Compound 7b | MCF-7 | S-Phase Arrest | Mitochondrial pathway, caspase cascade | rsc.org |

| Compound 3s | A549 | - | Induces apoptosis, blocks autophagy | nih.gov |

| MPTQ | Neuro 2a | - | p53-dependent, caspase-dependent/independent | plos.org |

Anti-inflammatory and Analgesic Research in Pre-Clinical Models

Derivatives of pyrimidine have been investigated for their potential to alleviate inflammation and pain. The mechanism of action for the anti-inflammatory effects of some pyrimidine derivatives is linked to their ability to selectively inhibit cyclooxygenase-2 (COX-2). nih.gov Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that can reduce inflammation with a lower risk of certain gastrointestinal side effects compared to non-selective COX inhibitors.

In a study focused on a series of pyrimidine derivatives, compounds L1 and L2 demonstrated high selectivity towards COX-2, with inhibitory performance comparable to the established drug meloxicam. nih.gov This suggests that the pyrimidine scaffold could be a promising foundation for the development of new COX-2 inhibitors. nih.gov The larger binding pocket in the active site of the COX-2 isoenzyme compared to COX-1 may accommodate the structure of these pyrimidine derivatives, leading to their selective inhibition. nih.gov

Furthermore, research into other heterocyclic compounds, such as pyrazoline derivatives, has demonstrated significant in vivo anti-inflammatory and analgesic activities in animal models. nih.gov For instance, certain 1,3,5-trisubstituted pyrazoline derivatives showed more potent anti-inflammatory and analgesic effects than the reference drug, celecoxib. nih.gov While not pyrimidines, these findings on structurally related nitrogen-containing heterocyclic compounds underscore the potential of this class of molecules in pain and inflammation management. The structural modification of related compounds, such as pinostrobin, has also been shown to enhance analgesic potency, indicating that targeted chemical alterations to a core scaffold can significantly improve therapeutic efficacy.

Investigation of Antioxidant Mechanisms

The role of oxidative stress in the pathogenesis of numerous diseases has led to a search for effective antioxidant compounds. Derivatives of this compound are among the molecules being explored for their antioxidant potential. The antioxidant mechanism of these compounds is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation.

In one study, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were assessed for their antioxidant capabilities. While the compounds showed low to moderate activity in scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, they demonstrated a strong ability to inhibit lipid peroxidation. nih.gov This indicates that their antioxidant action may be more pronounced in protecting cell membranes from oxidative damage rather than direct radical scavenging in certain assays.

Similarly, studies on other nitrogen-containing heterocyclic compounds, such as 5-aminopyrazole derivatives, have also revealed significant antioxidant properties. mdpi.com Certain derivatives in this class were effective at inhibiting reactive oxygen species (ROS) production in human platelets and exhibited radical scavenging activity in the DPPH assay. mdpi.com These investigations into related heterocyclic structures provide a broader context for understanding the potential antioxidant mechanisms of this compound derivatives, which likely involve the stabilization of reactive species and the prevention of oxidative chain reactions.

Antimalarial and Antiviral Mechanism Research

The emergence of drug-resistant strains of pathogens necessitates the discovery of novel antimalarial and antiviral agents. Pyrimidine derivatives have historically been a rich source of antimicrobial drugs.

The antimalarial mechanism of certain pyrimidine derivatives is believed to involve the inhibition of the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. nih.gov This enzyme is crucial for the synthesis of nucleic acids in the malaria parasite, and its inhibition leads to the disruption of parasite replication. nih.gov Research on 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives has identified compounds with promising antimalarial activity, likely acting through Pf-DHFR inhibition. nih.gov

Another approach in antimalarial drug design involves creating hybrid molecules that combine the pyrimidine scaffold with other pharmacophores known for their anti-plasmodial activity, such as 4-aminoquinoline. nih.gov This strategy aims to develop agents that are less susceptible to parasite resistance. nih.gov Studies on 2-aminopyrimidine based 4-aminoquinolines have shown potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov The proposed mechanism for these hybrid molecules includes not only the inhibition of Pf-DHFR but also interference with heme detoxification and binding to parasitic DNA. nih.gov

While specific research into the antiviral mechanisms of this compound derivatives is less documented in the provided context, the broader class of pyrimidine analogues includes established antiviral drugs like idoxuridine (B1674378) and trifluridine, which act by interfering with viral DNA synthesis. nih.gov This suggests that derivatives of this compound could potentially exert antiviral effects through similar mechanisms.

Bone Anabolic Properties and Osteogenic Gene Upregulation

Research has uncovered the potential of pyrimidine derivatives in promoting bone formation, offering a novel approach for the treatment of bone diseases like osteoporosis.

A study focused on the biological evaluation of 31 pyrimidine derivatives identified a specific compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , as a highly efficacious bone anabolic agent. This derivative of the core this compound structure was found to promote osteogenesis at a picomolar concentration in vitro. nih.gov

The underlying mechanism of this anabolic effect was elucidated to be the upregulation of key osteogenic genes, including RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway. nih.gov The bone morphogenetic protein 2 (BMP2) pathway is a critical regulatory route for osteoblast differentiation and bone mineralization. nih.gov The activation of this pathway by the pyrimidine derivative leads to the phosphorylation and nuclear translocation of SMAD1, which in turn activates the transcription factor RUNX2, a master regulator of osteoblast differentiation. nih.gov

These findings highlight the potential of specifically substituted this compound derivatives as orally bioavailable small molecules for stimulating bone growth.

High-Throughput Screening and Lead Discovery Methodologies

The discovery of novel and potent derivatives of this compound is greatly facilitated by modern drug discovery techniques, particularly high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. yu.edu

The process of HTS involves several key stages, including target identification, assay development, and the screening of compound libraries. yu.edu For the discovery of pyrimidine derivatives with specific therapeutic actions, a target protein or cellular pathway is first identified. yu.edu An assay is then developed to measure the effect of compounds on this target. These assays can be biochemical, measuring the interaction with a purified protein, or cell-based, assessing the compound's effect in a cellular context. yu.educuanschutz.edu

Recent advancements in HTS include the use of miniaturized automation platforms that enable the execution of thousands of experiments on a microgram or even nanomole scale in a very short period. scienceintheclassroom.org This allows for the efficient scouting of reaction conditions and the synthesis of a wide array of derivatives for screening. scienceintheclassroom.org For instance, technologies like AlphaScreen have been successfully employed in HTS campaigns to identify novel inhibitors of therapeutic targets. nih.gov

Once initial hits are identified through HTS, they undergo a process of lead optimization, where medicinal chemists systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for developing a promising hit into a viable drug candidate.

The application of HTS and other advanced screening methodologies is instrumental in exploring the vast chemical space of this compound derivatives and uncovering new lead compounds for a variety of diseases.

Derivatization and Advanced Analog Development

Strategic Modification of the 5-Amino-2-(4-bromophenyl)pyrimidine Scaffold

The inherent reactivity of the this compound core allows for a multitude of strategic modifications. The amino group at the C5 position and the bromine atom on the phenyl ring are primary sites for derivatization, enabling the introduction of various functional groups to modulate the molecule's physicochemical properties and biological activity.

A common strategy involves the acylation of the 5-amino group to form amides. For instance, reaction with different acyl chlorides or anhydrides can introduce a range of substituents, influencing factors such as solubility, stability, and receptor binding affinity. Another approach is the substitution of the bromine atom via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods facilitate the introduction of diverse aryl, heteroaryl, or alkyl groups at the para position of the phenyl ring, significantly expanding the chemical space of the derivatives.

Furthermore, modifications can be made to the pyrimidine (B1678525) ring itself. For example, the introduction of substituents at other available positions can fine-tune the electronic properties and steric profile of the molecule. These strategic modifications are essential for developing analogs with improved potency, selectivity, and pharmacokinetic profiles.

Design and Synthesis of Novel Pyrimidine-Based Scaffolds for Enhanced Activity

Building upon the this compound core, researchers have designed and synthesized novel pyrimidine-based scaffolds to enhance biological activity. A key approach is the "scaffold hopping" strategy, where the central pyrimidine ring is retained, but the surrounding substituents are significantly altered to create new chemical entities with potentially improved properties. nih.gov

One such approach involves the synthesis of 2,4,6-trisubstituted pyrimidines. For example, starting from a related 2-aminopyrimidine (B69317) scaffold, vinylogous amides can be generated and subsequently cyclized with guanidine (B92328) hydrochloride to yield C-4 substituted 2-aminopyrimidine intermediates. nih.gov This methodology allows for the introduction of various aryl groups at different positions on the pyrimidine ring, leading to a library of compounds with diverse structural orientations.

Another innovative design involves the creation of pyrimidine derivatives with extended side chains or complex aromatic systems. These modifications aim to optimize interactions with specific biological targets. For example, the incorporation of ether linkages or piperazine (B1678402) moieties can enhance the molecule's ability to bind to the active site of an enzyme or receptor. The synthesis of these novel scaffolds often involves multi-step reaction sequences, beginning with the foundational this compound structure.

Lead Optimization and Structure-Guided Design Approaches

Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For derivatives of this compound, this process often employs structure-guided design, where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for potency and selectivity. For example, SAR studies on a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles revealed the significant influence of aromatic residues at the R4 and R6 positions on the selectivity profile. nih.govnih.gov

Computational modeling and X-ray crystallography are powerful tools in structure-guided design. Docking studies can predict how different analogs will bind to a target protein, allowing for the rational design of modifications that enhance binding affinity. For instance, the design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as Lck inhibitors was guided by the crystal structure of the kinase domain, leading to the development of potent and orally active compounds. nih.gov Similarly, free energy perturbation simulations have been used to interpret SAR trends and guide the design of selective A1 adenosine (B11128) receptor antagonists based on the 2-aminopyrimidine scaffold. nih.gov

Development of Fused Pyrimidine Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrido[2,3-d]pyrimidines)

Fusing the pyrimidine ring of this compound with other heterocyclic rings is a powerful strategy to create rigid, planar structures with unique biological activities. This approach has led to the development of important classes of compounds, including pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines.

Pyrazolo[1,5-a]pyrimidines:

These fused heterocyclic systems are synthesized by constructing a pyrazole (B372694) ring fused to the pyrimidine core. A common synthetic route involves the reaction of a substituted aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For example, 3-aminopyrazoles can react with β-dicarbonyls, β-enaminones, or β-ketonitriles to form the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. mdpi.com Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds. nih.govbyu.edu Palladium-catalyzed cross-coupling reactions can then be used to introduce further diversity. rsc.org These compounds have garnered significant attention as potent protein kinase inhibitors, targeting enzymes such as EGFR, B-Raf, and CDKs, which are crucial in cancer therapy. rsc.org

Pyrido[2,3-d]pyrimidines:

The synthesis of pyrido[2,3-d]pyrimidines involves the annulation of a pyridine (B92270) ring onto the pyrimidine nucleus. One synthetic strategy starts from a preformed 4-aminopyrimidine, which is then cyclized to form the pyridone ring. nih.gov For example, 6-amino-1,3-disubstituted uracils can be treated with a Vilsmeier reagent to construct the pyridine ring of the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov Alternatively, a preformed N-substituted pyrimidine-4-amine bearing a functional group at the C5 position can be used as the starting material. nih.gov These compounds have shown a wide range of biological activities and are considered privileged structures in drug discovery. nih.govmdpi.com For example, certain pyrido[2,3-d]pyrimidine derivatives have been investigated as eEF-2K inhibitors and for their potential in treating various cancers. nih.gov

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of pharmacologically active molecules is increasingly scrutinized for its environmental impact. Consequently, a major thrust in the future of 5-Amino-2-(4-bromophenyl)pyrimidine research will be the development of sustainable and green synthetic methodologies. Traditional methods for synthesizing pyrimidines often rely on harsh reagents and organic solvents, leading to significant waste generation. rasayanjournal.co.in Future efforts will likely focus on several key areas to create more eco-friendly processes. tandfonline.comtandfonline.com

Microwave-assisted synthesis is a promising green chemistry approach that can significantly reduce reaction times and improve yields for pyrimidine (B1678525) derivatives. nanobioletters.comnih.gov This technique utilizes microwave radiation to directly heat the reaction mixture, leading to more efficient energy transfer compared to conventional heating methods. nih.gov Furthermore, the exploration of multicomponent reactions (MCRs) offers a streamlined approach to synthesis by combining three or more reactants in a single step, thereby reducing the number of synthetic operations and minimizing waste. rasayanjournal.co.in The use of greener solvents, such as water or ionic liquids, and the development of reusable catalysts are also critical components of sustainable synthesis. rasayanjournal.co.inresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Feature | Conventional Synthesis | Green Synthesis Approaches |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication rasayanjournal.co.in |

| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes to hours) rasayanjournal.co.innih.gov |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, solvent-free conditions rasayanjournal.co.inresearchgate.net |

| Catalysts | Often stoichiometric and non-recyclable | Recyclable catalysts, biocatalysts researchgate.net |

| Waste Generation | High | Minimized through atom economy and fewer steps rasayanjournal.co.in |

| Yields | Variable | Often higher yields rasayanjournal.co.in |

Future research in this area should aim to develop a one-pot synthesis of this compound that incorporates these green principles, leading to a more cost-effective and environmentally benign manufacturing process.

Advanced Mechanistic Characterization of Biological Interactions in Complex Systems

While preliminary studies may indicate the biological potential of this compound, a deep understanding of its mechanism of action at the molecular level is essential for its development as a therapeutic agent. Future research must employ advanced techniques to characterize its interactions within complex biological systems.

This will involve identifying the specific molecular targets of the compound, which could be enzymes, receptors, or other proteins. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be utilized for target identification and validation. Once a target is identified, detailed kinetic and thermodynamic studies will be necessary to quantify the binding affinity and understand the nature of the interaction.

Furthermore, understanding how this compound affects cellular signaling pathways is critical. This can be achieved through a variety of cell-based assays, including reporter gene assays, Western blotting, and phosphoproteomics, to elucidate the downstream effects of target engagement. Investigating the structure-activity relationship (SAR) by synthesizing and testing analogs of the compound will provide valuable insights into the key structural features required for its biological activity. nih.gov

Synergistic Application of Computational and Experimental Techniques in Drug Discovery

The integration of computational and experimental approaches has become a cornerstone of modern drug discovery. mdpi.comnih.gov This synergistic strategy can significantly accelerate the identification and optimization of lead compounds. For this compound, a combined in silico and in vitro/in vivo approach will be invaluable.

Computational studies, such as molecular docking and molecular dynamics simulations, can predict the binding mode of this compound to its putative biological targets. nih.govmdpi.com These in silico models can help to prioritize experimental studies and guide the design of more potent and selective analogs. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the chemical structure of pyrimidine derivatives with their biological activity.

The predictions from these computational models must then be validated through rigorous experimental testing. mdpi.com In vitro assays will be used to determine the compound's potency and selectivity against its identified target. Promising compounds can then be advanced to cell-based and, eventually, in vivo models to assess their efficacy and pharmacokinetic properties. This iterative cycle of computational design and experimental validation will be crucial for the efficient development of this compound as a potential drug candidate.

Table 2: Integrated Computational and Experimental Workflow for Drug Discovery

| Stage | Computational Techniques | Experimental Techniques |

| Target Identification | Target prediction algorithms, pathway analysis | Genetic screens, affinity-based methods |

| Hit Identification | Virtual screening, molecular docking | High-throughput screening (HTS) |

| Lead Optimization | QSAR, molecular dynamics simulations | In vitro potency and selectivity assays, SAR studies |

| Preclinical Evaluation | ADMET prediction | Cell-based assays, in vivo animal models |

Exploration of New Therapeutic Areas and Biological Targets for Pyrimidine Derivatives

The pyrimidine scaffold is a versatile pharmacophore found in a wide range of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govgsconlinepress.com This vast therapeutic landscape suggests that this compound and its derivatives may have potential in multiple disease areas.

Future research should explore the activity of this compound against a broad panel of biological targets. Given the prevalence of pyrimidine derivatives in oncology, investigating its anticancer potential is a logical starting point. nih.govmdpi.com Screening against various cancer cell lines and key cancer-related enzymes, such as kinases, could reveal novel anticancer activity. nih.gov

Beyond cancer, the antimicrobial and anti-inflammatory properties of pyrimidine derivatives warrant investigation for this compound. nih.govwjarr.com Screening against a panel of bacterial and fungal pathogens, as well as in cellular models of inflammation, could uncover new therapeutic opportunities. Furthermore, the exploration of its effects on the central nervous system is another promising avenue, as some pyrimidine derivatives have shown activity as neurological agents. nih.gov The discovery of novel biological activities for this compound could significantly expand its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-(4-bromophenyl)pyrimidine, and how do reaction conditions influence yield?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Use 5-bromo-2-aminopyrimidine with 4-bromophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄). Optimize solvent (e.g., DMF/H₂O mixture) and temperature (80–100°C) to enhance coupling efficiency. Monitor reaction progress via TLC .

- Direct Bromination : Brominate 2-amino-5-phenylpyrimidine using NBS (N-bromosuccinimide) in DMF under controlled heating. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Yield Optimization : Adjust stoichiometry of boronic acid (1.2–1.5 eq) and catalyst loading (2–5 mol%) to mitigate side reactions.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodology :

- 1H/13C NMR : Dissolve in DMSO-d6 to observe aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.8–6.2 ppm). Confirm bromine substitution via coupling patterns .

- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/water) to resolve tautomeric ambiguity. Compare bond lengths and angles with literature data (e.g., Acta Crystallographica Section E) .

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ and isotopic pattern (Br signature) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store at –20°C in airtight containers to prevent decomposition. Avoid exposure to light/moisture .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Segregate halogenated waste for incineration .

Advanced Research Challenges

Q. How can researchers optimize Suzuki-Miyaura cross-coupling for this compound when encountering low yields or side products?

- Methodology :

- Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂, or Buchwald-Hartwig ligands to improve regioselectivity.

- Solvent Optimization : Replace DMF with toluene/EtOH for better solubility of arylboronic acids.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min) and enhance yield (15–20% improvement) via controlled microwave heating .

Q. How to resolve contradictions in NMR data caused by tautomerism in this compound?

- Methodology :

- Variable Temperature NMR : Perform experiments at –40°C to slow tautomeric interconversion. Compare peak splitting patterns .

- DFT Calculations : Model tautomeric equilibria (e.g., amino vs. imino forms) using Gaussian08. Validate with experimental IR/Raman spectra .

- Crystallographic Validation : Use single-crystal X-ray data to confirm dominant tautomer in solid state .

Q. What experimental designs are suitable for studying the biological activity of this compound?

- Methodology :

- Enzyme Inhibition Assays : Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can be determined via dose-response curves (1 nM–100 µM) .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated controls .

Q. How to evaluate the environmental stability and adsorption behavior of this compound on indoor surfaces?

- Methodology :

- TGA/DSC Analysis : Measure decomposition temperatures (Td) and enthalpy changes under nitrogen atmosphere .

- Surface Reactivity Studies : Deposit thin films on silica or cellulose surfaces. Monitor degradation via FTIR-ATR under UV light (254 nm) .

- Adsorption Isotherms : Use quartz crystal microbalance (QCM) to quantify adsorption on polymers (e.g., PVC, polystyrene) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.